N-benzyl-N-methylpyrimidin-2-amine
Overview
Description
N-benzyl-N-methylpyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods.
Scientific Research Applications
Crystal and Molecular Structures : The crystal structures of compounds related to N-benzyl-N-methylpyrimidin-2-amine have been studied. These structures feature multiple molecules per structure and are stabilized by substantial hydrogen-bonding interactions (Odell, McCluskey, Failes, & Tiekink, 2007).
Antimicrobial Activity : Derivatives of N-benzyl-N-methylpyrimidin-2-amine have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibited significant activity, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi, Ravi, & Nath, 2019).
Amination Studies : Research on the amination of dibromopyridines with potassium amide in liquid ammonia has been conducted, producing compounds including N-benzyl-N-methylpyrimidin-2-amine as byproducts or intermediates (Streef & Hertog, 2010).
Palladium-Catalyzed Synthesis : A palladium-catalyzed process for synthesizing benzimidazopyrimidinones starting from compounds related to N-benzyl-N-methylpyrimidin-2-amine has been reported (Mancuso et al., 2017).
Pyrimidine Reactions and Ring Fission : Studies have investigated the reaction of dihydro-iminopyrimidines with amines, including N-benzyl-N-methylpyrimidin-2-amine, leading to various molecular transformations (Brown, Ford, & Paddon-Row, 1968).
Potential Alzheimer's Disease Treatment : Derivatives of N-benzyl-N-methylpyrimidin-2-amine have been evaluated for their potential as multifunctional agents in treating Alzheimer's disease. Certain derivatives showed promising results in inhibiting cholinesterase, β-secretase, and amyloid-β aggregation (Mohamed et al., 2012).
Catalytic Amination of Benzyl Alcohol : Research has explored the catalytic amination of benzyl alcohol to form benzylamines, a process potentially relevant to the synthesis of N-benzyl-N-methylpyrimidin-2-amine (Oosthoek-de Vries et al., 2019).
properties
IUPAC Name |
N-benzyl-N-methylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(12-13-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPVZUUAJRIINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylpyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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